molecular formula C18H42O5Si6 B14676629 Decamethyl-3,5,7,9-tetravinylhexasiloxane CAS No. 34372-23-1

Decamethyl-3,5,7,9-tetravinylhexasiloxane

Cat. No.: B14676629
CAS No.: 34372-23-1
M. Wt: 507.0 g/mol
InChI Key: CUFHDQYMRZZCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethyl-3,5,7,9-tetravinylhexasiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and vinyl groups attached to a hexasiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their versatility and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decamethyl-3,5,7,9-tetravinylhexasiloxane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 50-100°C

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

    Solvent: Toluene or other suitable organic solvents

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Decamethyl-3,5,7,9-tetravinylhexasiloxane undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

    Hydrosilylation: The vinyl groups can react with hydrosilanes to form new silicon-carbon bonds.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Hydrosilylation: Platinum-based catalysts are commonly used.

    Substitution: Various organometallic reagents can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives

    Hydrosilylation: New siloxane derivatives with additional silicon-carbon bonds

    Substitution: Functionalized siloxanes with diverse chemical properties

Scientific Research Applications

Decamethyl-3,5,7,9-tetravinylhexasiloxane finds applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Decamethyl-3,5,7,9-tetravinylhexasiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. The vinyl groups provide sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways. This versatility makes it a valuable building block in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    Decamethylcyclopentasiloxane: Known for its use in cosmetics and personal care products.

    Octamethylcyclotetrasiloxane: Commonly used in the production of silicone rubbers and resins.

    Hexamethyldisiloxane: Utilized as a solvent and in the synthesis of other organosilicon compounds.

Uniqueness

Decamethyl-3,5,7,9-tetravinylhexasiloxane stands out due to its combination of methyl and vinyl groups, which provide both stability and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

34372-23-1

Molecular Formula

C18H42O5Si6

Molecular Weight

507.0 g/mol

IUPAC Name

ethenyl-[ethenyl-[ethenyl-(ethenyl-methyl-trimethylsilyloxysilyl)oxy-methylsilyl]oxy-methylsilyl]oxy-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C18H42O5Si6/c1-15-26(11,19-24(5,6)7)21-28(13,17-3)23-29(14,18-4)22-27(12,16-2)20-25(8,9)10/h15-18H,1-4H2,5-14H3

InChI Key

CUFHDQYMRZZCSK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.